molecular formula C17H19N5O2S B2910183 N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide CAS No. 1040648-41-6

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide

Cat. No.: B2910183
CAS No.: 1040648-41-6
M. Wt: 357.43
InChI Key: QPQMZCOHBDZMTF-UHFFFAOYSA-N
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Description

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a synthetic small molecule compound characterized by a pyridazine core linked to a pyridin-3-ylamino group via a butylthio spacer and a cyclopropanecarboxamide moiety. The molecular design incorporates features known to enhance metabolic stability, such as the cyclopropane ring, and improve target binding through the planar aromatic system of the pyridine group . Compounds with this core structure are of significant interest in early-stage pharmaceutical research, particularly in the exploration of kinase inhibition and other enzymatic pathways. Similar analogs featuring quinoline or thiazole groups in place of the pyridine are investigated for their potential to disrupt critical cellular signaling processes . Researchers value this chemical architecture for its potential to modulate protein-protein interactions and enzyme activity. This product is intended for laboratory research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

N-[6-[4-oxo-4-(pyridin-3-ylamino)butyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c23-15(19-13-3-1-9-18-11-13)4-2-10-25-16-8-7-14(21-22-16)20-17(24)12-5-6-12/h1,3,7-9,11-12H,2,4-6,10H2,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPQMZCOHBDZMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN=C(C=C2)SCCCC(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the pyridazinyl core. The key steps include:

    Formation of the Pyridazinyl Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazinyl core with a suitable thiol compound, often under mild conditions to prevent decomposition.

    Attachment of the Pyridinylamino Group: This step involves the coupling of the pyridazinyl-thioether intermediate with a pyridinylamine derivative, typically using coupling reagents like EDCI or DCC in the presence of a base.

    Formation of the Cyclopropanecarboxamide Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridinylamino moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridazinyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, substituted pyridazinyl compounds.

Scientific Research Applications

N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components in Mycobacterium tuberculosis, thereby exerting its anti-tubercular effects . The exact molecular pathways and targets are still under investigation, but docking studies suggest strong binding affinity to certain enzyme active sites.

Comparison with Similar Compounds

Compound A : N-Methyl, N-(6-(methoxy)pyridazin-3-yl)amine derivatives (Patent EP4003989)

  • Structure : Pyridazine core with a methoxy group at position 6 and an N-methylamine substituent.
  • Key Differences :
    • Lacks the thioether-linked butyl chain and cyclopropanecarboxamide group.
    • Methoxy substitution instead of sulfur-based linkages.
  • Biological Activity: Demonstrated potent Autotaxin (ATX) inhibition, with IC₅₀ values in the nanomolar range for inflammatory disease applications .

Compound B : Fluorinated Pyridazine-Thioether Analogues

  • Structure : Similar pyridazine-thioether backbone but replaces the cyclopropanecarboxamide with a trifluoromethyl group.
  • Key Differences: Trifluoromethyl group enhances metabolic stability but reduces solubility. Absence of the pyridin-3-ylamino terminal group.
  • Biological Activity : Improved pharmacokinetic profiles (e.g., longer half-life) but lower ATX binding affinity compared to the target compound .

Functional Comparison Table

Parameter Target Compound Compound A (EP4003989) Compound B (Fluorinated Analog)
Molecular Weight 357.4 g/mol ~320–340 g/mol (estimated) ~370 g/mol (estimated)
Key Substituents Cyclopropanecarboxamide, thioether Methoxy, N-methylamine Trifluoromethyl, thioether
ATX Inhibition (IC₅₀) Not reported <100 nM ~500 nM
Therapeutic Focus Broad enzymatic modulation Inflammatory airway diseases Oncology (preclinical)
Metabolic Stability Moderate (cyclopropane enhances stability) High (methoxy reduces oxidation) High (fluorine resists metabolism)

Mechanistic and Pharmacological Insights

  • Target Compound : The cyclopropanecarboxamide group may enhance binding to hydrophobic pockets in enzymatic targets like ATX, while the thioether linkage improves membrane permeability. However, the lack of reported IC₅₀ values limits direct efficacy comparisons .
  • Compound B : Fluorination improves bioavailability but sacrifices affinity, highlighting the trade-off between stability and potency.

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